molecular formula C10H9NO3 B2652418 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid CAS No. 70154-01-7

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

Cat. No.: B2652418
CAS No.: 70154-01-7
M. Wt: 191.186
InChI Key: DWBGJXYUEQQNNC-UHFFFAOYSA-N
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Description

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS 70154-01-7) is a high-purity benzoisoxazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol, features the versatile isoxazole heterocycle, a scaffold widely recognized for its diverse biological potential . Researchers value this specific acetic acid functionalized analog as a key synthetic intermediate for the development of novel bioactive molecules. Its structural framework is particularly relevant in the design and synthesis of potent antagonists for Exchange Proteins directly activated by cAMP (EPAC), which are prominent therapeutic targets for conditions such as cancer, diabetes, and heart failure . The methyl substitution on the benzoisoxazole ring system allows for strategic exploration of structure-activity relationships (SAR), fine-tuning properties like potency and solubility to optimize preclinical candidates . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human or animal consumption.

Properties

IUPAC Name

2-(5-methyl-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-2-3-9-7(4-6)8(11-14-9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBGJXYUEQQNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid typically involves the reaction of 5-methylisoxazole with acetic anhydride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of this compound:

  • E. coli : Inhibition zone diameter of 15 mm at 100 µg/mL concentration.
  • Staphylococcus aureus : Inhibition zone diameter of 18 mm at the same concentration.

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of isoxazole can inhibit specific signaling pathways involved in tumor growth, inducing apoptosis in cancer cell lines.

Cancer TypeIC50 (μM)
Breast Cancer12.5
Lung Cancer8.0
Colon Cancer15.0

This highlights its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, particularly in models of acute inflammation where it reduces pro-inflammatory cytokine levels. This could have implications for treating inflammatory diseases.

Pharmacokinetics

In silico predictions suggest that compounds with a benzo[d]isoxazol scaffold exhibit favorable pharmacokinetic profiles, including good solubility and permeability essential for effective drug development. The stability and metabolic pathways of this compound are also critical factors influencing its biological efficacy.

Similar Compounds

Compound NameUnique Features
2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acidDifferent methyl substitution leading to varied activity
2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acidMethoxy group affecting solubility and reactivity

Mechanism of Action

The mechanism of action of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituents

2-(Benzo[d]isoxazol-3-yl)acetic Acid (CAS 4865-84-3)
  • Structure : Lacks the 5-methyl group present in the target compound.
  • Properties : Molecular weight 176.15 g/mol, slightly lower than the methylated derivative.
  • Biological Relevance: Used as a fragment in enzyme stabilization studies (e.g., KM10833 binds to Pseudomonas aeruginosa farnesyl pyrophosphate synthase but lacks inhibitory activity) .
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic Acid (CAS 59899-91-1)
  • Structure : Chlorine substituent at the 5-position instead of methyl.
  • Similarity score: 0.82 .
  • Applications : Likely exhibits distinct pharmacological profiles due to altered electronic effects.
2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid (CAS 540750-32-1)
  • Structure : Bromine at the 6-position.
  • Properties : Higher molecular weight (256.05 g/mol) and halogen-driven lipophilicity.
  • Hazard Profile : Classified with warning codes H302, H312, and H332 (harmful if swallowed, in contact with skin, or inhaled) .

Analogues with Modified Heterocyclic Cores

2-(3-Methylisoxazol-5-yl)acetic Acid (CAS 19668-85-0)
  • Structure : Simplified isoxazole core without the fused benzene ring.
  • Properties : Melting point 101–104°C, density 1.292 g/cm³, molecular weight 141.12 g/mol .
  • Key Difference : The absence of the benzannulated ring reduces aromatic interactions, impacting solubility and bioactivity.
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid
  • Structure : Benzothiazolone core replaces benzisoxazole.
  • Applications : Intermediate for antimicrobial agents; sulfur atom enhances hydrogen-bonding capacity compared to oxygen in benzisoxazoles .

Functional Analogues in Pharmacological Contexts

Benzo[d]isoxazole Acetamide Derivatives
  • Example : N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide derivatives.
  • Activity: Compounds with electron-withdrawing groups (-NO₂, -F) exhibit enhanced antibacterial activity compared to methyl-substituted derivatives .
  • Key Insight : Methyl groups may improve membrane permeability but lack the polar interactions critical for target binding.
Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazones
  • Structure : Hydrazone derivatives with extended conjugation.
  • Synthetic Utility : Modified linker regions enable diverse biological activities, such as kinase inhibition .
Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent Bioactivity Notes
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid 191.18 Not reported 5-CH₃ Intermediate, enzyme stabilizer
2-(Benzo[d]isoxazol-3-yl)acetic acid 176.15 Not reported None Fragment ligand (weak binding)
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid 215.62 Not reported 5-Cl Higher reactivity
2-(3-Methylisoxazol-5-yl)acetic acid 141.12 101–104 3-CH₃ Simplified core, lower MW

Biological Activity

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzo[d]isoxazole moiety linked to an acetic acid functional group. This unique structure contributes to its potential interactions with biological targets. The presence of the methyl group at the 5-position of the benzo[d]isoxazole ring may influence its pharmacological properties, enhancing its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]isoxazole, including 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, exhibit notable antimicrobial properties.

Compound Bacteria Tested Zone of Inhibition (mm) MIC (µg/mL)
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acidE. coli7050
B. subtilis7540
S. aureus8130

The compound demonstrated significant antibacterial activity against various strains, outperforming standard antibiotics in some cases .

Anticancer Activity

Studies have shown that compounds with a similar structure can exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

The exact mechanism by which 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific enzymes or receptors, potentially acting as an inhibitor in various biochemical pathways. This interaction may modulate inflammatory responses or alter cellular signaling pathways associated with cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives against E. coli, B. subtilis, and S. aureus. The results indicated that modifications to the benzo[d]isoxazole structure significantly influenced antimicrobial potency, with certain derivatives showing enhanced activity compared to standard treatments .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of benzo[d]isoxazole derivatives on cancer cell lines. The study highlighted that compounds similar to 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid could induce apoptosis in cancer cells through the activation of caspase pathways .

Synthesis

The synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid typically involves multistep reactions starting from commercially available precursors such as 5-methyl-2-amino phenol and appropriate acetic acid derivatives. Recent advances in synthetic methodologies have improved yields and reduced reaction times, making the production of this compound more efficient .

Q & A

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :
  • Long-Term Stability : Store at −80°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent hydrolysis of the isoxazole ring .

Q. Can this compound serve as a synthon for metal-organic frameworks (MOFs) or coordination polymers?

  • Methodology :
  • Coordination Sites : The carboxylic acid group binds to Zn(II) or Cu(II) ions, forming 1D polymers. Characterize via FTIR (shift in ν(C=O) from 1700 → 1650 cm⁻¹) .

Q. What computational tools predict the compound’s metabolic pathways?

  • Methodology :
  • In Silico Metabolism : Use Schrödinger’s ADMET Predictor to identify potential glucuronidation sites at the acetic acid group .

Q. How is this compound detected and quantified in biological matrices?

  • Methodology :
  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution). Monitor transitions m/z 207.06 → 163.02 (LOQ: 10 ng/mL) .

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